A Technical Guide to the Structural Elucidation of (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic Acid
A Technical Guide to the Structural Elucidation of (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic Acid
Introduction
(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is a cornerstone chiral building block in modern medicinal chemistry and drug development.[1][][3] Its significance stems from a unique combination of structural features: a conformationally constrained pyrrolidine scaffold, specific cis stereochemistry at the 2 and 4 positions, a versatile azido group amenable to bioorthogonal "click chemistry," and a stable tert-butyloxycarbonyl (Boc) protecting group.[1][4][5] These attributes make it an invaluable synthon for creating novel peptide-based therapeutics, developing targeted drug delivery systems, and synthesizing complex bioactive molecules.[1][4]
This guide provides an in-depth, experience-driven walkthrough of the analytical methodologies required for the unambiguous structural and stereochemical confirmation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
Analytical Strategy: A Multi-Technique Approach
The elucidation of (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is not reliant on a single technique but rather on the convergent validation from several orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and together they form an irrefutable body of evidence.
The logical workflow begins with confirming the presence of key functional groups and determining the overall molecular formula. Subsequently, a detailed map of the carbon-hydrogen framework is constructed. The final and most critical step is the confirmation of the specific (2S,4S) stereochemistry.
Caption: Workflow for structure elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is the first line of analysis. It is a rapid, non-destructive technique that provides immediate confirmation of the key functional groups. The presence or absence of the characteristic azide and carbonyl stretches is a critical go/no-go checkpoint before proceeding to more time-consuming analyses.
Trustworthiness: The diagnostic region of the IR spectrum (1600-3500 cm⁻¹) contains highly characteristic and intense absorption bands for the functional groups in our target molecule. An authentic sample must exhibit all expected peaks.
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale & Comments |
| Azide (N₃) Asymmetric Stretch | 2100 - 2120 | A very strong, sharp, and highly diagnostic peak. Its presence is a primary indicator of successful azide incorporation.[6][7][8] |
| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong absorption. This peak is distinct from the Boc-carbamate carbonyl.[9][10] |
| Boc-Carbamate C=O Stretch | 1680 - 1700 | Strong absorption, typically at a slightly lower wavenumber than the carboxylic acid due to resonance effects from the nitrogen atom. |
| Carboxylic Acid O-H Stretch | 2500 - 3300 | A very broad absorption band, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9] |
| Aliphatic C-H Stretches | 2850 - 3000 | Medium to strong absorptions corresponding to the sp³ C-H bonds in the pyrrolidine ring and Boc group. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue and running a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid powder directly onto the center of the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance mode. Identify and label the key absorption bands as detailed in the table above.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry serves two primary purposes: it provides the exact molecular weight, confirming the elemental formula (C₁₀H₁₆N₄O₄, MW = 256.26 g/mol ), and its fragmentation pattern offers corroborating structural evidence.[1] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes premature fragmentation and readily shows the molecular ion.
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) to within a few parts per million (ppm), providing an unambiguous elemental composition. The fragmentation pattern, particularly the characteristic loss of the Boc group, acts as an internal validation of the structure.[11]
| Ion / Fragment | Expected m/z (Positive Mode) | Rationale & Comments |
| [M+H]⁺ | 257.12 | The protonated molecular ion. Its accurate mass measurement is the primary objective. |
| [M+Na]⁺ | 279.10 | The sodium adduct, commonly observed in ESI-MS. |
| [M+H - C₄H₈]⁺ | 201.08 | Loss of isobutylene (56 Da) from the Boc group. This is a highly characteristic fragmentation pathway for Boc-protected amines and amino acids.[12][13] |
| [M+H - Boc]⁺ | 157.08 | Loss of the entire Boc group (100 Da). This fragment represents the 4-azidopyrrolidine-2-carboxylic acid core. |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive-ion mode ESI.
-
Chromatography (Optional but Recommended): Inject the sample onto a reverse-phase C18 column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid). This step ensures sample purity is assessed simultaneously.
-
Mass Spectrometry: Analyze the column eluent via ESI-MS in positive ion mode.
-
Data Acquisition: Acquire spectra over a mass range of m/z 50-500. If the instrument has MS/MS capability, perform a product ion scan on the precursor ion [M+H]⁺ (m/z 257.1) to observe the characteristic fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation. ¹H and ¹³C NMR provide a complete picture of the proton and carbon environments, while 2D NMR experiments (like COSY and HSQC) establish the connectivity between atoms, confirming the pyrrolidine ring structure and the positions of the substituents.
Trustworthiness: The chemical shifts, coupling constants (J-values), and integrations in ¹H NMR, along with the chemical shifts in ¹³C NMR, are highly sensitive to the local electronic and stereochemical environment. A full assignment of all signals that is consistent with the proposed structure provides the highest level of confidence.[14]
Caption: Key protons on the pyrrolidine ring.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Proton(s) | Expected δ (ppm) | Multiplicity | Integration | Rationale & Comments |
| COOH | 9.0 - 12.0 | broad s | 1H | The acidic proton, often broad and may exchange with trace D₂O. |
| H2 | ~4.4 | dd | 1H | Alpha to the carboxylic acid and the ring nitrogen, resulting in significant deshielding. Coupled to the two H3 protons. |
| H4 | ~4.1 | m | 1H | Attached to the carbon bearing the electronegative azide group. Its multiplicity arises from coupling to H3 and H5 protons. |
| H5 (a, b) | ~3.6 - 3.8 | m | 2H | Protons adjacent to the Boc-protected nitrogen. They are diastereotopic and will appear as complex multiplets. |
| H3 (a, b) | ~2.2 - 2.6 | m | 2H | Diastereotopic methylene protons. Their chemical shift is less influenced by electronegative groups compared to other ring protons. |
| Boc (-C(CH₃)₃) | ~1.45 | s | 9H | A characteristic sharp singlet for the nine equivalent methyl protons of the tert-butyl group. Its integration is a useful reference. |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Carbon(s) | Expected δ (ppm) | Rationale & Comments |
| COOH | ~174 | Carbonyl carbon of the carboxylic acid.[15] |
| Boc C=O | ~154 | Carbonyl carbon of the carbamate. |
| Boc -C (CH₃)₃ | ~81 | Quaternary carbon of the Boc group. |
| C2 | ~60 | Carbon bearing the carboxylic acid. Deshielded by both the nitrogen and the carboxyl group. |
| C4 | ~60-62 | Carbon bearing the azide group. Deshielded by the electronegative azide. |
| C5 | ~45-48 | Carbon adjacent to the nitrogen. |
| C3 | ~35-38 | Pyrrolidine ring methylene carbon. |
| Boc -C(CH₃ )₃ | ~28 | The three equivalent methyl carbons of the Boc group. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Place the sample in the NMR spectrometer. After locking and shimming, acquire a standard ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform COSY (to establish H-H couplings) and HSQC (to correlate protons directly to the carbons they are attached to) experiments to confirm all assignments.
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: While NMR can suggest the relative cis-stereochemistry, it cannot definitively prove the absolute (2S,4S) configuration or rule out the presence of the (2R,4R) enantiomer. Chiral HPLC is the gold standard for this purpose. It physically separates stereoisomers, allowing for their quantification.[16][17]
Trustworthiness: By running a racemic or diastereomeric standard (if available), the retention times for each stereoisomer can be established. Injection of the synthesized sample should result in a single major peak corresponding to the desired (2S,4S) isomer, providing a quantitative measure of diastereomeric and enantiomeric excess (d.e. and e.e.).
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD-H) are often effective for separating amino acid derivatives.[16][]
-
Method Development: Develop a separation method, typically in normal phase mode.
-
Mobile Phase: A mixture of hexane and isopropanol is a common starting point. A small amount of an acidic modifier (like trifluoroacetic acid) may be needed to improve the peak shape of the carboxylic acid.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the molecule absorbs (e.g., 210 nm).
-
-
Analysis:
-
Inject a standard of the desired (2S,4S) isomer to determine its retention time.
-
If a standard of the (2R,4R) enantiomer or the trans diastereomers is available, inject it to confirm peak separation and identification.
-
Inject the sample to be analyzed. The purity is calculated based on the relative peak areas.
-
Conclusion: Convergent Structural Proof
The definitive structural elucidation of (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is achieved not by a single measurement, but by the seamless integration of data from multiple orthogonal techniques. FTIR confirms the presence of the requisite functional groups. High-resolution mass spectrometry validates the elemental composition. A complete and unambiguous assignment of ¹H and ¹³C NMR spectra establishes the molecular framework and relative stereochemistry. Finally, chiral HPLC provides quantitative proof of the absolute stereochemical integrity. This rigorous, multi-faceted approach embodies the principles of scientific integrity and provides the authoritative data required for researchers, scientists, and drug development professionals.
References
- Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Deriv
- Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ioniz
- Amino Acid Analysis Services. BOC Sciences.
- Matrix-isolation FTIR study of azidoacetone and azidoacetonitrile. AIP Publishing.
- 2D-IR spectroscopy of azide-labeled carbohydr
- FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm...
- 2D-IR spectroscopy of azide-labeled carbohydr
- Application Notes and Protocols for Chiral Pyrrolidine Deriv
- Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragment
- Representative FTIR of an inorganic and an organic azide shows that...
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- (2S,4S)-Boc- 4-azido-pyrrolidine-2-carboxylic acid.
- (2S,4S)-Boc- 4-azido-pyrrolidine-2-carboxylic acid. Chem-Impex.
- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- (2S,4S)-Boc- 4-azido-pyrrolidine-2-carboxylic acid | 132622-65-2. J&K Scientific.
- CAS 1018818-04-6 (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid. BOC Sciences.
- Amino Acid MS Analysis Service. BOC Sciences.
- (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic Acid. Benchchem.
- Combin
- Spectroscopy of Carboxylic Acid Deriv
- Spectroscopy of Carboxylic Acid Deriv
- Spectroscopy of Carboxylic Acid Derivatives.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Spectroscopy of Carboxylic Acid Deriv
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. FCKeditor - Resources Browser [vinoge.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. fiveable.me [fiveable.me]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
